molecular formula C12H27ClSi B1630558 Tributylchlorosilane CAS No. 995-45-9

Tributylchlorosilane

Cat. No.: B1630558
CAS No.: 995-45-9
M. Wt: 234.88 g/mol
InChI Key: JSQJUDVTRRCSRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylchlorosilane can be synthesized through the reaction of tributylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{(C₄H₉)₃SiH} + \text{Cl₂} \rightarrow \text{(C₄H₉)₃SiCl} + \text{HCl} ]

Industrial Production Methods

Industrial production of chlorotributylsilane involves the direct chlorination of tributylsilane. The process is carried out in large reactors where chlorine gas is introduced to tributylsilane under controlled temperature and pressure conditions. The resulting product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Tributylchlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, chlorotributylsilane hydrolyzes to form tributylsilanol and hydrochloric acid.

    Reduction: this compound can be reduced to tributylsilane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are tributylsilyl derivatives such as tributylsilyl ethers, amines, or thiols.

    Hydrolysis: The major products are tributylsilanol and hydrochloric acid.

    Reduction: The major product is tributylsilane.

Scientific Research Applications

Tributylchlorosilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of chlorotributylsilane involves the reactivity of the silicon-chlorine bond. The chlorine atom can be readily replaced by nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which chlorotributylsilane is used .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Similar to chlorotributylsilane but with three methyl groups instead of butyl groups. It is less bulky and more volatile.

    Triethylsilyl Chloride: Similar to chlorotributylsilane but with three ethyl groups. It has intermediate properties between trimethylsilyl chloride and chlorotributylsilane.

Uniqueness

Tributylchlorosilane is unique due to its larger butyl groups, which provide steric hindrance and can influence the reactivity and selectivity of reactions. This makes it particularly useful in applications where bulkier protecting groups are required .

Properties

IUPAC Name

tributyl(chloro)silane
Source PubChem
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InChI

InChI=1S/C12H27ClSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJUDVTRRCSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061367
Record name Silane, tributylchloro-
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Molecular Weight

234.88 g/mol
Source PubChem
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CAS No.

995-45-9
Record name Tributylchlorosilane
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Record name Tributylchlorosilane
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Record name Silane, tributylchloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributylchlorosilane
Reactant of Route 2
Reactant of Route 2
Tributylchlorosilane

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